2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide
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Overview
Description
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide is a complex organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.4590 . This compound is characterized by its benzamide core structure, which is functionalized with a diphenylpropyl group and a carbamoylmethoxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,3-diphenylpropylamine with a suitable benzoyl chloride derivative under basic conditions to form the corresponding amide. This intermediate is then reacted with a carbamoylating agent, such as carbonyldiimidazole, to introduce the carbamoyl group. Finally, the methoxy group is introduced through a nucleophilic substitution reaction using a suitable methoxy donor .
Chemical Reactions Analysis
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with a benzamide core structure but different substituents.
Diphenylpropyl derivatives: Compounds with a diphenylpropyl group but different functional groups attached.
Carbamoylmethoxy derivatives: Compounds with a carbamoylmethoxy group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C24H24N2O3/c25-24(28)21-13-7-8-14-22(21)29-17-23(27)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H2,25,28)(H,26,27) |
InChI Key |
DITLNWCYMFDMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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